molecular formula C9H18 B155982 cis,trans,cis-1,2,3-Trimethylcyclohexane CAS No. 1839-88-9

cis,trans,cis-1,2,3-Trimethylcyclohexane

Cat. No. B155982
CAS RN: 1839-88-9
M. Wt: 126.24 g/mol
InChI Key: DQTVJLHNWPRPPH-JVHMLUBASA-N
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Description

Cis,trans,cis-1,2,3-Trimethylcyclohexane is an organic compound with the molecular formula C9H18 . It has a molecular weight of 126.2392 . The IUPAC Standard InChI is InChI=1S/C9H18/c1-7-5-4-6-8(2)9(7)3/h7-9H,4-6H2,1-3H3/t7-,8+,9+ .


Molecular Structure Analysis

The molecular structure of cis,trans,cis-1,2,3-Trimethylcyclohexane consists of a cyclohexane ring with three methyl groups attached at the 1st, 2nd, and 3rd carbon atoms . The cis,trans,cis configuration refers to the spatial arrangement of these methyl groups around the cyclohexane ring .

Scientific Research Applications

  • Stereochemical Aspects in Organic Synthesis : A study by Wickham and Kitching (1983) discusses the stereochemistry of cyclohexene derivatives, highlighting the importance of cis-trans configurations in organic reactions, particularly in the formation and trifluoroacetolysis of some allylic bis(trimethylsilyl)cyclohexenes (Wickham & Kitching, 1983).

  • Attractants for Agricultural Pest Control : Research by McGovern et al. (1986) on cis-Trimedlure shows its application in controlling the Mediterranean fruit fly, an agricultural pest. This study underscores the practical applications of cyclohexane derivatives in pest management (McGovern, Cunningham, & Leonhardt, 1986).

  • Catalysis in Chemical Synthesis : Kabir et al. (2010) demonstrated the use of cis-1,2-Cyclohexanediol in creating a highly active Cu-catalytic system for cross-coupling reactions, illustrating the role of cyclohexane derivatives in catalysis and organic synthesis (Kabir et al., 2010).

  • Study of Radical Cations and Matrix Effects : Lindgren, Matsumoto, and Shiotani (1992) investigated the radical cations of cis and trans isomers of methyl-substituted cyclohexanes, providing insights into the electronic properties of these molecules (Lindgren, Matsumoto, & Shiotani, 1992).

  • Investigation of Coordination Complexes : Mathieson et al. (2009) explored the use of cis,trans-1,3,5-Triaminocyclohexane in the synthesis of coordination complexes, demonstrating the utility of cyclohexane derivatives in the field of coordination chemistry (Mathieson et al., 2009).

  • Conformational Studies in Organic Chemistry : The work of Chuang and Fang (2001) on Cyclohexane-1,3,5-tricarbonitrile derivatives highlights the significance of cis and trans configurations in determining the physical and chemical properties of cyclohexane derivatives (Chuang & Fang, 2001).

Safety And Hazards

While specific safety and hazard information for cis,trans,cis-1,2,3-Trimethylcyclohexane was not found, it’s generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

(1R,3S)-1,2,3-trimethylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18/c1-7-5-4-6-8(2)9(7)3/h7-9H,4-6H2,1-3H3/t7-,8+,9?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTVJLHNWPRPPH-JVHMLUBASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC[C@@H](C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101025638, DTXSID701025636
Record name (1alpha,2alpha,3alpha)-1,2,3-Trimethylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101025638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1alpha,2beta,3alpha)-1,2,3-Trimethylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis,trans,cis-1,2,3-Trimethylcyclohexane

CAS RN

1839-88-9, 1678-81-5
Record name (1alpha,2alpha,3alpha)-1,2,3-Trimethylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101025638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1alpha,2beta,3alpha)-1,2,3-Trimethylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis,trans,cis-1,2,3-Trimethylcyclohexane
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cis,trans,cis-1,2,3-Trimethylcyclohexane
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cis,trans,cis-1,2,3-Trimethylcyclohexane
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cis,trans,cis-1,2,3-Trimethylcyclohexane
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cis,trans,cis-1,2,3-Trimethylcyclohexane
Reactant of Route 6
cis,trans,cis-1,2,3-Trimethylcyclohexane

Citations

For This Compound
5
Citations
JF BUSSERT - 1955 - search.proquest.com
I Me1ting Point Curve: cis, trans, cis-l, 2, 3-Trime thylcyclohexane...•••• 1. 1. l II Fr e ezing Curve: cis, trans, cisl., 2, 3-Trime thylcyclohexane...... 1 1 2 III Melting Point Curve: cis, cis, cis-l, 2…
Number of citations: 2 search.proquest.com
JF Bussert, KW Greenlee, JM Derfer… - Journal of the American …, 1956 - ACS Publications
The three possible geometrical isomers of 1, 2, 3-trimethylcyclohexane have been synthesized individually and characterized by definitive physical properties; purities were estimated …
Number of citations: 12 pubs.acs.org
RL Letsinger, DF Pollart - Journal of the American Chemical …, 1956 - ACS Publications
The purpose of this work was to determine whether elimination reactions which occur when ethers are treated with organo-alkali metal compounds are a-or (¡-elimination processes. It …
Number of citations: 104 pubs.acs.org
PC Hayes, EW Pitzer - 1981 - apps.dtic.mil
Kovats Indices are used as a tool to identify the major components of several aircraft jet fuels of the JP-4 type. Glass capillary gas chromatography in the temperature programmed mode …
Number of citations: 4 apps.dtic.mil
EW Hoppe, LA Mahoney, J Cole, KS Rohlfing - 2016 - hanfordvapors.com
The identification of Chemicals of Potential Concerns (COPCs) in tank headspace vapors and the development of specific Occupational Exposure Limits (OELs) recommendations for …
Number of citations: 2 hanfordvapors.com

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